

"dimethylphosphine CAS number and physical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylphosphine*

Cat. No.: *B1204785*

[Get Quote](#)

Dimethylphosphine: A Technical Guide for Researchers

CAS Number: 676-59-5

This technical guide provides an in-depth overview of the chemical and physical properties of **dimethylphosphine**, along with detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.

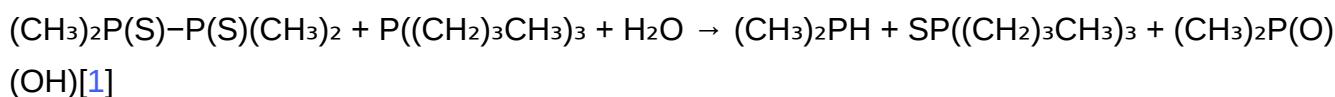
Core Physical Properties

Dimethylphosphine is a colorless, malodorous gas at standard temperature and pressure, which condenses into a colorless liquid just below room temperature.^[1] Its fundamental physical characteristics are summarized in the table below.

Property	Value	Units
Molecular Formula	C ₂ H ₇ P	
Molecular Weight	62.052	g·mol ⁻¹
Boiling Point	21.1	°C
Melting Point	Not available	°C
Density	Not available	g/mL
Solubility in Water	Not available	
Solubility in Organic Solvents	Soluble in most organic solvents. ^[2]	

Experimental Protocols

Synthesis of Dimethylphosphine


A practical laboratory-scale synthesis of **dimethylphosphine** involves the reduction of tetramethyldiphosphine disulfide with tributylphosphine in the presence of water.^[1]

Materials:

- Tetramethyldiphosphine disulfide ((CH₃)₂P(S))₂
- Tributylphosphine (P(C₄H₉)₃)
- Water (H₂O)
- Inert atmosphere (e.g., Nitrogen or Argon)
- Schlenk line apparatus
- Reaction flask
- Condenser
- Cold trap (e.g., liquid nitrogen)

Procedure:

- Assemble the Schlenk line apparatus, ensuring all glassware is dry and the system is under an inert atmosphere.
- In a reaction flask, combine tetramethyldiphosphine disulfide and tributylphosphine.
- Slowly add water to the reaction mixture with stirring.
- The reaction is exothermic; maintain control over the temperature of the reaction vessel.
- **Dimethylphosphine** gas will evolve from the reaction mixture.
- Pass the evolved gas through a condenser cooled with cold water and then into a cold trap cooled with liquid nitrogen to condense the **dimethylphosphine**.
- The collected colorless liquid is **dimethylphosphine**.

Reaction:

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of **dimethylphosphine**, a volatile and air-sensitive compound. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

1. Boiling Point Determination (Micro Method):

Due to the small quantities typically synthesized in a laboratory setting, a micro boiling point determination method is recommended.

Materials:

- Small test tube (e.g., 6 x 50 mm)

- Capillary tube (sealed at one end)
- Thermometer
- Heating apparatus (e.g., oil bath or melting point apparatus with a heating block)
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

- Add a small amount (a few drops) of liquid **dimethylphosphine** to the small test tube.
- Place the capillary tube, open end down, into the test tube containing the **dimethylphosphine**.
- Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Heat the apparatus slowly and observe the capillary tube.
- A stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up.
- When a steady stream of bubbles is observed, stop heating and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

2. Density of Gas Determination:

The density of **dimethylphosphine** gas can be determined by measuring the mass of a known volume of the gas.

Materials:

- Gas-tight syringe of a known volume

- Analytical balance
- Source of **dimethylphosphine** gas
- Apparatus to measure ambient temperature and pressure

Procedure:

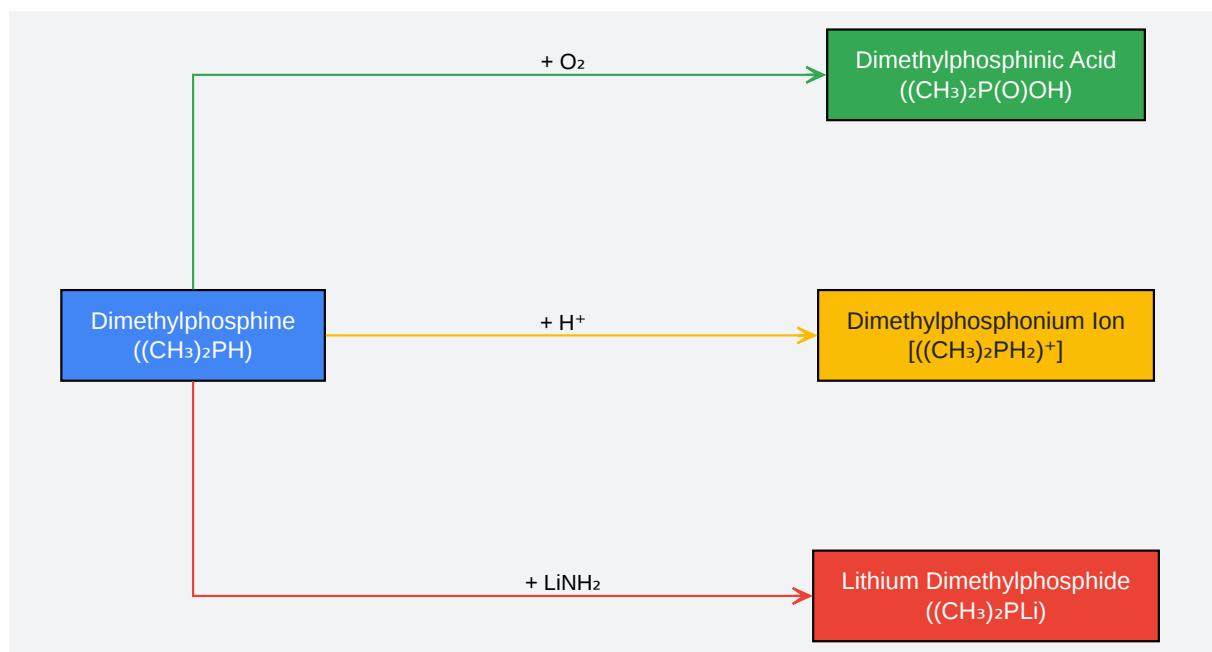
- Determine the mass of the empty, sealed gas-tight syringe.
- Fill the syringe with a known volume of **dimethylphosphine** gas at ambient temperature and pressure.
- Seal the syringe and measure its mass.
- The mass of the gas is the difference between the mass of the filled syringe and the empty syringe.
- The density is calculated by dividing the mass of the gas by its volume.[7][8][9][10]

3. Solubility Determination (Qualitative):

A qualitative assessment of solubility in water and various organic solvents can be performed on a small scale.

Materials:

- Small test tubes
- **Dimethylphosphine**
- Water
- Various organic solvents (e.g., ethanol, acetone, toluene)


Procedure:

- Add a small amount of the solvent to be tested to a test tube.

- Bubble a small amount of **dimethylphosphine** gas through the solvent or add a few drops of liquid **dimethylphosphine**.
- Observe whether the **dimethylphosphine** dissolves (i.e., forms a homogeneous solution).
- Due to its chemical nature, **dimethylphosphine** is expected to be soluble in organic solvents.[2]

Chemical Reactivity and Pathways

Dimethylphosphine exhibits typical reactivity for a secondary phosphine. It can undergo oxidation, protonation, and deprotonation reactions.

[Click to download full resolution via product page](#)

Caption: Reaction pathways of **dimethylphosphine**.

The diagram above illustrates the principal chemical transformations of **dimethylphosphine**. It can be oxidized by oxygen to form dimethylphosphinic acid.[1] Protonation with a strong acid yields the dimethylphosphonium ion.[1] In the presence of a strong base, such as lithium amide, it can be deprotonated to form lithium dimethylphosphide.[1] These reactions highlight

the versatile reactivity of **dimethylphosphine**, making it a useful precursor in organophosphorus synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylphosphine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chymist.com [chymist.com]
- 4. phillysim.org [phillysim.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jove.com [jove.com]
- 7. scranton.edu [scranton.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. flinnsci.com [flinnsci.com]
- To cite this document: BenchChem. ["dimethylphosphine CAS number and physical properties"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1204785#dimethylphosphine-cas-number-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com